molecular formula C16H16O2 B1312446 4-(Benzyloxy)-2,6-dimethylbenzaldehyde CAS No. 28924-92-7

4-(Benzyloxy)-2,6-dimethylbenzaldehyde

Cat. No. B1312446
CAS RN: 28924-92-7
M. Wt: 240.3 g/mol
InChI Key: ZOSUBLBLLWVEBF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is characterized by the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular structure of “4-(Benzyloxy)-2,6-dimethylbenzaldehyde” would be determined by its chemical formula and the specific arrangement of its atoms .


Chemical Reactions Analysis

The reactivity of a compound is influenced by its molecular structure. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been reported to undergo catalytic protodeboronation . The reactivity of “4-(Benzyloxy)-2,6-dimethylbenzaldehyde” would depend on its specific chemical structure and the conditions under which it is used.

Scientific Research Applications

Specific Scientific Field

Pharmaceutical and Medicinal Chemistry

Summary of the Application

Chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry . They are synthesized by coupling with aromatic substituted aldehyde .

Methods of Application or Experimental Procedures

The compounds were synthesized by coupling with aromatic substituted aldehyde . All the synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .

Results or Outcomes

The synthesized compounds were screened for antimicrobial activity .

2. Synthesis of Transition Metal Complexes

Specific Scientific Field

Inorganic Chemistry

Summary of the Application

Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde were synthesized .

Methods of Application or Experimental Procedures

Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The complexes were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .

Results or Outcomes

The compounds were evaluated for their in vitro antioxidant activity and found that the synthesized metal(II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The compounds were assayed for their in vitro antimicrobial activities against four bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and two fungal strains (A. niger, C. albicans) by serial dilution method, and it was found that the metal(II) complexes are more noxious than free Schiff base ligands .

3. Synthesis of Transition Metal Complexes

Specific Scientific Field

Inorganic Chemistry

Summary of the Application

Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde were synthesized .

Methods of Application or Experimental Procedures

Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands . The complexes were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .

Results or Outcomes

The compounds were evaluated for their in vitro antioxidant activity and found that the synthesized metal(II) complexes are highly potent . The compounds were assayed for their in vitro antimicrobial activities against four bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and two fungal strains (A. niger, C. albicans) by serial dilution method, and it was found that the metal(II) complexes are more noxious than free Schiff base ligands .

4. Medical Depigmentation

Specific Scientific Field

Dermatology

Summary of the Application

Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH) is an organic chemical in the phenol family with chemical formula C6H5CH2OC6H4OH. It is used as a topical drug for medical depigmentation .

Methods of Application or Experimental Procedures

Monobenzone is applied topically to permanently depigment normal skin surrounding vitiliginous lesions only in patients with disseminated (greater than 50 percent of body surface area) idiopathic vitiligo .

Results or Outcomes

The topical application of monobenzone in animals increases the excretion of melanin from melanocytes. The same action is thought to be responsible for the depigmenting effect of the drug in humans .

5. Synthesis of Transition Metal Complexes

Specific Scientific Field

Inorganic Chemistry

Summary of the Application

Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde were synthesized .

Methods of Application or Experimental Procedures

Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands . The complexes were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .

Results or Outcomes

The compounds were evaluated for their in vitro antioxidant activity and found that the synthesized metal(II) complexes are highly potent . The compounds were assayed for their in vitro antimicrobial activities against four bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and two fungal strains (A. niger, C. albicans) by serial dilution method, and it was found that the metal(II) complexes are more noxious than free Schiff base ligands .

6. Medical Depigmentation

Specific Scientific Field

Dermatology

Summary of the Application

Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH) is an organic chemical in the phenol family with chemical formula C6H5CH2OC6H4OH. It is used as a topical drug for medical depigmentation .

Methods of Application or Experimental Procedures

Monobenzone is applied topically to permanently depigment normal skin surrounding vitiliginous lesions only in patients with disseminated (greater than 50 percent of body surface area) idiopathic vitiligo .

Results or Outcomes

The topical application of monobenzone in animals increases the excretion of melanin from melanocytes. The same action is thought to be responsible for the depigmenting effect of the drug in humans .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be harmful if swallowed or cause skin irritation . The specific safety and hazards of “4-(Benzyloxy)-2,6-dimethylbenzaldehyde” would depend on its specific properties and how it is used.

properties

IUPAC Name

2,6-dimethyl-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-8-15(9-13(2)16(12)10-17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSUBLBLLWVEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457310
Record name 4-(Benzyloxy)-2,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2,6-dimethylbenzaldehyde

CAS RN

28924-92-7
Record name 4-(Benzyloxy)-2,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In analogy to the procedure described in example 23 a], 4-hydroxy-2,6-dimethyl-benzaldehyde was reacted with benzyl bromide in the presence of potassium carbonate to yield 4-benzyloxy-2,6-dimethyl-benzaldehyde as orange liquid.
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Synthesis routes and methods II

Procedure details

Treat a solution of 2,6-Dimethyl-4-hydroxybenzaldehyde (4.0 g, 27 mmol) and benzyl bromide (3.3 mL, 28 mmol) in DMF (50 mL) with Potassium carbonate (4.5 g, 32 mmol). Heat the reaction to 60° C. and stir for 1 hr. Cool the reaction and quench with 1N aqueous HCl. Extract the aqueous with Et2O. Wash the organic with brine, dry over MgSO4, and filter. Remove the solvent to afford 6.4 g (100%) of product. 1H NMR (d6-CDCl3) δ 10.46 (s, 1H), 7.31-7.43 (m, 5H), 6.65 (s, 2H), 5.08 (s, 2H), 2.58 (s, 6H).
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Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
X Tang, VA Soloshonok, VJ Hruby - Tetrahedron: Asymmetry, 2000 - Elsevier
Asymmetric synthesis of (S)-2′,6′-dimethyltyrosine (DMT) via reactions of 4′-benzyloxy-2′,6′-dimethylbenzyl bromide with Ni(II)-complexes of the chiral Schiff base of glycine with …
Number of citations: 98 www.sciencedirect.com
HAI Yoshihara, JW Apriletti, JD Baxter… - Journal of medicinal …, 2003 - ACS Publications
The thyromimetic GC-1 shows a preference for binding the β form of the thyroid hormone receptor (TR). GC-1 was designed as an analogue of the thyromimetic DIMIT, which has a …
Number of citations: 49 pubs.acs.org
ES Lazer, HC Wong, CD Wegner… - Journal of medicinal …, 1990 - ACS Publications
A series of 2, 6-disubstituted 4-(2-arylethenyl) phenols with potenthuman neutrophil 5-lipoxygenase (5-LO) inhibiting activity (IC50S in the 10~ 7 M range) and weaker human platelet …
Number of citations: 29 pubs.acs.org
AG Coman, CC Paraschivescu, ND Hadade… - …, 2016 - thieme-connect.com
Peptidyl-acyloxymethyl ketones (AOMKs) belong to a class of selective, irreversible inhibitors (activity-based probes) widely used as chemical tools of investigating proteins, for example…
Number of citations: 5 www.thieme-connect.com
X Tang - 2002 - search.proquest.com
ProQuest Dissertations Page 1 INFORMATION TO USERS This manuscript has t>een reproduced from the microfilm master. UMI films the text directly from the original or copy submitted…
Number of citations: 5 search.proquest.com
S Rajput, KJ McLean, H Poddar… - Journal of Medicinal …, 2019 - ACS Publications
A series of analogues of cyclo(l-tyrosyl-l-tyrosine), the substrate of the Mycobacterium tuberculosis enzyme CYP121, have been synthesized and analyzed by UV–vis and electron …
Number of citations: 18 pubs.acs.org
GV de Castro, CMR Rocha… - Orbital: The …, 2015 - desafioonline.ufms.br
Thyroid hormones are essential for the development and differentiation of all cells of the human body. This work reports the synthesis of some synthetic structural analogues of thyroid …
Number of citations: 9 desafioonline.ufms.br

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